molecular formula C18H23N3O2 B15105772 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B15105772
M. Wt: 313.4 g/mol
InChI Key: YRJWLPIVONMWRS-UHFFFAOYSA-N
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Description

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole ring fused with a tetrahydrofuran moiety and a cyclohexanecarboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the tetrahydrofuran moiety: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, in the presence of an acid catalyst.

    Attachment of the cyclohexanecarboxamide group: This can be done through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(tetrahydrofuran-2-ylidene)acetonitriles: These compounds share the tetrahydrofuran moiety and exhibit similar reactivity patterns.

    Benzimidazole derivatives: Compounds like N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines have similar benzimidazole structures and are used in various applications.

Uniqueness

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is unique due to the combination of the benzimidazole ring, tetrahydrofuran moiety, and cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Property Details
Molecular Formula C17H22N4O2
Molecular Weight 302.39 g/mol
IUPAC Name This compound

The compound features a benzimidazole ring, a tetrahydrofuran moiety, and a cyclohexanecarboxamide structure, which contribute to its unique biological properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to diverse biological responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing significant inhibition of growth at certain concentrations.

Anticancer Potential

In vitro studies have suggested that the compound may have anticancer effects. It has been tested on different cancer cell lines, where it exhibited cytotoxicity and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus and 16 µg/mL for E. coli, suggesting potent antimicrobial activity.
  • Cancer Cell Line Testing : A study assessed the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations (0.5 µM to 10 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 3 µM.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C18H23N3O2/c22-18(12-5-2-1-3-6-12)19-13-8-9-14-15(11-13)21-17(20-14)16-7-4-10-23-16/h8-9,11-12,16H,1-7,10H2,(H,19,22)(H,20,21)

InChI Key

YRJWLPIVONMWRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4

Origin of Product

United States

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